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Introduction
Pecavaptan (BAY 1753011) is an investigational, orally active, small molecule functioning as a

dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has

been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking

both V1a and V2 receptors, Pecavaptan aims to offer a balanced therapeutic approach by

combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic

benefits of V1a receptor blockade.[1] This document provides a detailed overview of the

chemical structure, properties, mechanism of action, and relevant experimental data for

Pecavaptan.

Chemical Structure and Properties
Pecavaptan is a complex heterocyclic molecule containing chlorobenzene and triazole

moieties.

Chemical Structure
Figure 1: 2D Chemical Structure of Pecavaptan (BAY 1753011)
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A summary of the known chemical and physicochemical properties of Pecavaptan is provided

in the table below. Experimentally determined properties such as melting point, boiling point,

and pKa are not readily available in the public domain.

Property Value Reference(s)

IUPAC Name N/A

Synonyms BAY 1753011, BAY-1753011 [4]

CAS Number 1914998-56-3 [1]

Molecular Formula C₂₂H₁₉Cl₂F₃N₆O₃ [4]

Molecular Weight 543.33 g/mol [4]

SMILES

O--INVALID-LINK--

CN1C(C2=CC=C(Cl)C=C2)=N

N(CC3=NN(C4=CC(Cl)=CC=C

4)C(--INVALID-LINK--

C)=N3)C1=O

[1]

Predicted LogP N/A

Predicted Solubility N/A

Predicted pKa N/A

Pharmacological Properties
Mechanism of Action
Pecavaptan is a potent and balanced dual antagonist of the vasopressin V1a and V2

receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and

vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein

coupled receptors (GPCRs).

V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle

cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By

blocking V1a receptors, Pecavaptan is expected to counteract this vasoconstriction, leading

to a reduction in systemic vascular resistance and afterload.
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V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the

kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway,

leading to the insertion of aquaporin-2 water channels into the apical membrane and

subsequent water reabsorption. Pecavaptan's antagonism of V2 receptors inhibits this

process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in

fluid retention.

Signaling Pathways
The antagonistic action of Pecavaptan on the V1a and V2 receptor signaling pathways is

depicted below.
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Figure 2: Pecavaptan's Antagonism of Vasopressin Signaling Pathways
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Receptor Binding Affinity and In Vitro Potency
Pecavaptan demonstrates high affinity and potent antagonism at both human and canine

vasopressin receptors.

Target Assay Type Value (nM) Reference(s)

Human V1a Receptor Ki 0.5 [1]

Human V2 Receptor Ki 0.6 [1]

Human V1a Receptor IC₅₀ 3.6 [1]

Human V2 Receptor IC₅₀ 1.7 [1]

Canine V1a Receptor IC₅₀ 4.4 [1]

Canine V2 Receptor IC₅₀ 1.3 [1]

Preclinical and Clinical Data
In Vivo Studies in a Canine Model of Heart Failure
The efficacy of Pecavaptan was evaluated in a canine tachypacing-induced model of heart

failure.

In conscious dogs with heart failure, a single intravenous dose of Pecavaptan resulted in

significant improvements in cardiac output and a reduction in total peripheral resistance

compared to placebo.

Parameter
Change with
Pecavaptan (0.01-
0.3 mg/kg IV)

P-value vs. Placebo Reference(s)

Cardiac Output (CO) +0.26 ± 0.17 L/min 0.0086

Cardiac Index (CI) +0.58 ± 0.39 L/min/m² 0.009

Total Peripheral

Resistance (TPR)

-5348.6 ± 3601.3

dyn·s/cm⁵
< 0.0001
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Clinical Trials
Pecavaptan has been investigated in a Phase II clinical trial, AVANTI (NCT03901729), in

patients with congestive heart failure.[4]

The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled

study designed to assess the efficacy of Pecavaptan in patients with heart failure and

persistent congestion. The trial consisted of two parts:

Part A: Patients received Pecavaptan or placebo as adjunctive therapy to standard of care

for 30 days.

Part B: Patients were randomized to either continue with furosemide or switch to

Pecavaptan as monotherapy for an additional 30 days.

Experimental Protocols
In Vitro Receptor Binding and Functional Assays
While specific, detailed protocols for the Pecavaptan studies are not publicly available, a

general methodology for vasopressin receptor binding and functional assays is described

below.
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Figure 3: General Workflow for In Vitro Receptor Assays

Canine Tachypacing-Induced Heart Failure Model
The in vivo studies of Pecavaptan utilized a well-established canine model of heart failure

induced by rapid cardiac pacing.
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Figure 4: Experimental Workflow for the Canine Heart Failure Model

Conclusion
Pecavaptan is a novel dual vasopressin V1a/V2 receptor antagonist with a promising

pharmacological profile for the potential treatment of congestive heart failure. Its balanced

antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic

effects. The preclinical data in a canine model of heart failure demonstrated improvements in

cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic

potential and safety profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b609889?utm_src=pdf-custom-synthesis
https://research.rug.nl/en/publications/dual-vasopressin-receptor-antagonism-to-improve-congestion-in-pat/
https://clinicaltrials.gov/study/NCT03901729
https://pubmed.ncbi.nlm.nih.gov/40788619/
https://pubmed.ncbi.nlm.nih.gov/40788619/
https://pubmed.ncbi.nlm.nih.gov/40788619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3854429/
https://www.benchchem.com/product/b609889#pecavaptan-bay-1753011-chemical-structure-and-properties
https://www.benchchem.com/product/b609889#pecavaptan-bay-1753011-chemical-structure-and-properties
https://www.benchchem.com/product/b609889#pecavaptan-bay-1753011-chemical-structure-and-properties
https://www.benchchem.com/product/b609889#pecavaptan-bay-1753011-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609889?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

